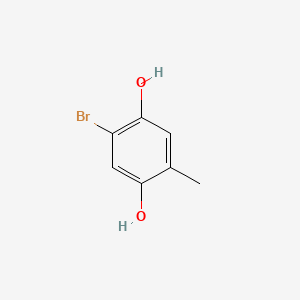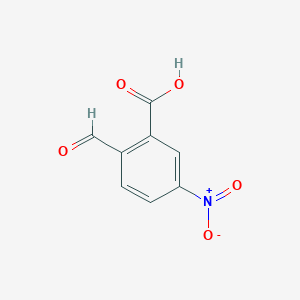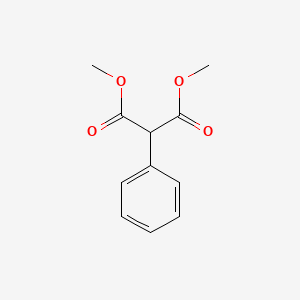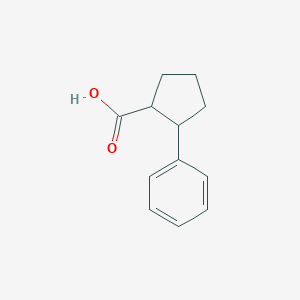
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-
Descripción general
Descripción
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Researchers have investigated the reactions of pyridine derivatives, including those similar to "Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-", in the synthesis of complex heterocyclic compounds. For instance, Biffin et al. (1968) discussed the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole, demonstrating the potential of pyridine derivatives in synthesizing pyrazole compounds. The study highlights the mechanism of transformation and its relevance in developing novel heterocyclic compounds (Biffin, Brown, & Porter, 1968).
Corrosion Inhibition
Pyridine derivatives have been evaluated for their effectiveness as corrosion inhibitors. Sudheer and Quraishi (2014) investigated the corrosion protection efficiency of certain pyridine compounds, including their inhibitory behavior and the mechanisms underlying their protective effects on mild steel in acidic environments. This research provides insights into the practical applications of pyridine derivatives in industrial corrosion protection (Sudheer & Quraishi, 2014).
Insecticidal Activity
The insecticidal properties of pyridine derivatives have been explored, revealing their potential in agricultural applications. Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity. This study underscores the potential of pyridine derivatives in developing new, effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Photocatalytic Degradation
The photocatalytic degradation of pyridine, a structure related to "Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-", has been studied for environmental applications. Maillard-Dupuy et al. (1994) examined the kinetics and products of pyridine degradation in water using TiO2 photocatalysis. The findings highlight the potential of photocatalytic processes in the removal of hazardous chemicals from water, contributing to environmental protection efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body
Mode of Action
It’s known that many similar compounds work by interacting with their targets, leading to changes in the function of these targets . The interaction could involve binding to the target, inhibiting its function, or modulating its activity. More research is required to elucidate the specific mode of action of this compound.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects These effects could include changes in cellular metabolism, signal transduction, or gene expression
Pharmacokinetics
Similar compounds have been shown to exhibit specific adme properties that impact their bioavailability . More research is needed to determine the pharmacokinetic properties of this compound.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels These effects could include changes in cellular function, gene expression, or cell signaling
Action Environment
It’s known that environmental factors can influence the action of similar compounds . These factors could include temperature, pH, and the presence of other molecules. More research is needed to understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-14-5-4-9-8-3-2-7(6-10-8)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTQGKHTBLYEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224858 | |
| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74037-56-2 | |
| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: T6NJ BM2O1 ENW | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


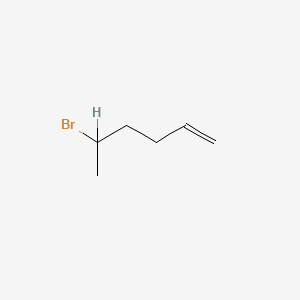
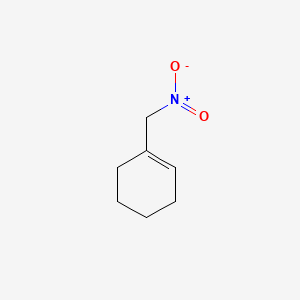

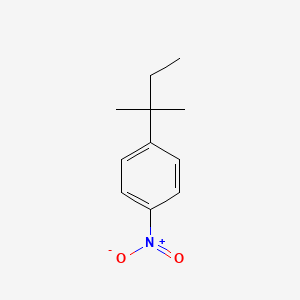
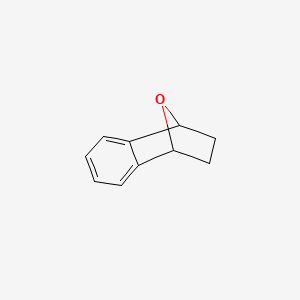
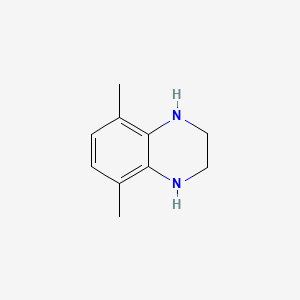
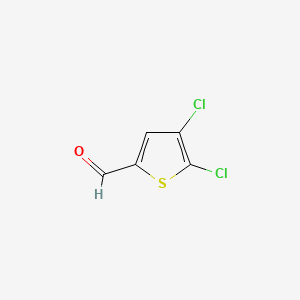
![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)
